Methyl 5-bromo-3-methylthiophene-2-carboxylate
Overview
Description
“Methyl 5-bromo-3-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 876938-56-6 . It has a molecular weight of 235.1 and its IUPAC name is methyl 5-bromo-3-methyl-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrO2S/c1-4-3-5 (8)11-6 (4)7 (9)10-2/h3H,1-2H3 . This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . and is stored at 4°C . The compound’s country of origin is CN .Scientific Research Applications
Synthesis of Biheteroaryls
- Palladium-Catalysed Direct Heteroarylations : Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, closely related to Methyl 5-bromo-3-methylthiophene-2-carboxylate, have been used in palladium-catalysed direct arylation of heteroaromatics. This process facilitates the synthesis of biheteroaryls, useful in various chemical applications, by preventing the formation of dimers or oligomers, thus achieving high yields (Fu et al., 2012).
Organic Electronic Materials
- Building-Block for Electro- and Photoactive Materials : The selective direct arylation of 3-bromo-2-methylthiophene, a compound similar to this compound, leads to the formation of a library of 2-aryl-4-bromo-5-methylthiophenes. This method aids in the easy preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).
Photochromic Compounds
- Synthesis of Photochromic Dithienylethene Compound : A novel photochromic dithienylethene compound was synthesized using 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene, derived from a similar thiophene derivative. This compound showcases interesting photochromic behavior, which has potential applications in materials science (Liu, Yang, & Yu, 2008).
Synthesis of GABA Uptake Inhibitors
- GABA Reuptake Inhibitors : In the synthesis of 5-hydroxytiagabine, a human metabolite of the GABA reuptake inhibitor tiagabine, 2-bromo-3-methylthiophene was used as a starting material. Such compounds have significance in neuropharmacology (Andersen et al., 1994).
Organic Synthesis and Catalysis
- Synthesis of Novel Thiophene Derivatives : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate, which is structurally related to this compound, leads to the formation of novel thienopyrimidoisoindolones. These compounds could have applications in organic synthesis and catalysis (Kysil et al., 2008).
Chemical Analysis and Characterization
- Characterization of Fluorescent Compounds : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, synthesized from compounds similar to this compound, showed novel fluorescence properties, indicating potential applications in analytical chemistry (Guo Pusheng, 2009).
Properties
IUPAC Name |
methyl 5-bromo-3-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCAFAUPTCPXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701583 | |
Record name | Methyl 5-bromo-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876938-56-6 | |
Record name | Methyl 5-bromo-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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